molecular formula C10H7FO3 B1300140 (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid CAS No. 35504-85-9

(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Cat. No.: B1300140
CAS No.: 35504-85-9
M. Wt: 194.16 g/mol
InChI Key: CMSWGWOQRTZZAS-AATRIKPKSA-N
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Description

(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, a ketone group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid typically involves the aldol condensation reaction between 4-fluorobenzaldehyde and acetylacetone. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate β-hydroxy ketone, which undergoes dehydration to yield the desired enone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets. The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Properties

IUPAC Name

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSWGWOQRTZZAS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253946
Record name (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35504-85-9
Record name (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35504-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-(4-fluorophenyl)-4-oxo-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035504859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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